N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1071658-18-8
VCID: VC3273594
InChI: InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3
SMILES: CN(C)CCN1C=CC=N1
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

CAS No.: 1071658-18-8

Cat. No.: VC3273594

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine - 1071658-18-8

Specification

CAS No. 1071658-18-8
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name N,N-dimethyl-2-pyrazol-1-ylethanamine
Standard InChI InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3
Standard InChI Key GMVLAELEGIMFHS-UHFFFAOYSA-N
SMILES CN(C)CCN1C=CC=N1
Canonical SMILES CN(C)CCN1C=CC=N1

Introduction

Chemical Identity and Classification

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is identified by the Chemical Abstracts Service (CAS) registry number 1071658-18-8, which serves as its unique identifier in chemical databases and literature . The compound is classified as a pyrazole derivative containing an unfused pyrazole ring in its structure. It features both aromatic nitrogen atoms in the pyrazole ring and an aliphatic tertiary amine group, giving it interesting chemical properties and potential for various interactions.

Nomenclature and Synonyms

The compound is known by several chemical names in scientific literature and databases. These alternative names often reflect different naming conventions or emphasize different structural aspects of the molecule.

SynonymReference
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine
N,N-dimethyl-2-pyrazol-1-ylethanamine
1H-Pyrazole-1-ethanamine, N,N-dimethyl-
N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine

Physical and Chemical Properties

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine exhibits specific physical and chemical properties that define its behavior in various environments and applications. These properties determine its solubility, reactivity, and potential interactions with biological systems.

Basic Physical Properties

The basic physical properties of the compound are summarized in the following table:

PropertyValueReference
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.198 g/mol
Exact Mass139.111 g/mol
Physical StateNot specified in sources-
DensityData not available
Melting PointData not available
Boiling PointData not available
Flash PointData not available

Chemical Properties and Descriptors

Beyond basic physical properties, several chemical descriptors help characterize the compound's behavior:

PropertyValueReference
Polar Surface Area (PSA)21.06 Ų
LogP0.44470
Hydrogen Bond DonorsNot specified in sources-
Hydrogen Bond AcceptorsNot specified in sources-

Structural Features

The molecular structure of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine consists of a pyrazole ring connected to a dimethylamino group via an ethyl chain. This arrangement creates a molecule with interesting electronic and spatial characteristics.

Structural Components

The compound can be divided into three main structural components:

  • Pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • Ethyl linker: A two-carbon chain connecting the pyrazole and dimethylamine moieties

  • Dimethylamine group: A tertiary amine with two methyl substituents

This structure provides multiple nitrogen atoms with different electronic environments, potentially enabling various types of interactions, including hydrogen bonding, metal coordination, and acid-base interactions .

Three-Dimensional Structure

According to the PubChem database, multiple 3D conformers of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine have been computed and are available for structural analysis . These conformers represent different spatial arrangements of the molecule that can exist under various conditions, providing insight into its flexibility and potential binding modes in different environments.

Related Compounds and Derivatives

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine has related compounds and derivatives that expand its chemical family and potential applications.

Salt Forms

The dihydrochloride salt of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a notable derivative with distinct properties:

PropertyValueReference
NameN,N-dimethyl-2-pyrazol-1-yl-ethanamine dihydrochloride
CAS Number1071550-53-2
Molecular FormulaC₇H₁₅Cl₂N₃
Molecular Weight212.12 g/mol
SMILESCN(C)CCN1C=CC=N1.[H]Cl.[H]Cl
Purity (Available)97%

The dihydrochloride salt form likely exhibits enhanced water solubility compared to the free base due to its ionic character, which can be advantageous for certain applications requiring aqueous solutions .

Structurally Related Compounds

The search results mention a related compound, cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)ethanamine-κN], which is a palladium complex where a similar pyrazolylamine ligand chelates to a palladium(II) center . This palladium complex demonstrates the potential of pyrazolylamine compounds to act as chelating ligands in coordination chemistry. The complex crystallizes in the P21/c space group with an accompanying CH₂Cl₂ solvate molecule .

Another related compound mentioned is N,N-dimethyl-2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride (CAS: 1034146-72-9), which contains a more complex substitution pattern involving a phenyl group and a trimethylpyrazole moiety .

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